molecular formula C16H12FNO4 B2980663 ethyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 338778-14-6

ethyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Cat. No.: B2980663
CAS No.: 338778-14-6
M. Wt: 301.273
InChI Key: FYLNZFVLINTLNR-UHFFFAOYSA-N
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Description

Ethyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a chromenopyridine derivative characterized by a fused chromene-pyridine core. Key structural features include:

  • Methyl group at position 2, contributing to steric and electronic modulation.
  • Ethyl ester at position 3, influencing solubility and metabolic stability.

Synthetic routes for analogous compounds involve:

  • Palladium-catalyzed cross-coupling (e.g., Negishi coupling) to introduce substituents like isobutyl or cycloalkyl groups .
  • Boc protection/deprotection strategies for amino-functionalized derivatives .
  • Sonogashira coupling for alkynyl-substituted analogs .

Properties

IUPAC Name

ethyl 7-fluoro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO4/c1-3-21-16(20)10-7-12-14(19)11-6-9(17)4-5-13(11)22-15(12)18-8(10)2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLNZFVLINTLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 2-methyl-3-oxo-2H-chromene-4-carboxylic acid with 7-fluoropyridine under acidic conditions. The reaction mixture is then subjected to esterification to introduce the ethyl ester group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the chromeno[2,3-b]pyridine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and their derivatives.

  • Reduction: Reduced analogs with altered functional groups.

  • Substitution: Substituted derivatives with different substituents on the core structure.

Scientific Research Applications

Ethyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which ethyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares substituents, molecular weights, and key synthetic features of the target compound and its analogs:

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Synthetic Method Reference
Ethyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (Target) 7-F, 2-CH₃ Ethyl ester ~345.3 (estimated) Not explicitly reported
Benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate 7-F, 2-CH₃ Benzyl ester 363.3 Esterification
Ethyl 2-amino-7-isobutyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate 2-NH₂, 7-isobutyl Ethyl ester, amino 340.4 Negishi coupling, TFA deprotection
Ethyl 2-amino-7-cycloheptyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate 2-NH₂, 7-cycloheptyl Ethyl ester, amino 378.5 Cycloheptylzinc coupling
2-Amino-7-(1-methylethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid (ANW) 2-NH₂, 7-isopropyl Carboxylic acid 298.3 Hydrolysis of ester
Ethyl 5-oxo-2-[(E)-2-[(pyridin-3-yl)amino]ethenyl]-5H-chromeno[2,3-b]pyridine-3-carboxylate 2-vinylpyridinylamino Ethyl ester, conjugated double bond 403.4 Aldol condensation

Key Observations

Substituent Effects on Bioactivity: Fluorine at position 7 (target compound) may enhance metabolic stability and binding affinity compared to bromo or alkyl substituents in analogs like ethyl 7-bromo derivatives .

Functional Group Impact: Ethyl esters (target compound) vs. carboxylic acids (ANW): Esters generally exhibit higher lipophilicity, improving membrane permeability, while acids may enhance solubility in aqueous environments . Benzyl esters () vs.

Synthetic Efficiency :

  • Negishi coupling (e.g., for isobutyl-substituted derivatives) achieves high yields (97% for compound 23) compared to cycloheptylzinc coupling (94% for compound 62) .
  • Boc deprotection using trifluoroacetic acid (TFA) is rapid (<1 hour) and high-yielding (97–100%) .

Hydrogen Bonding and Crystallography: Amino and carbonyl groups in these compounds likely form R₂²(8) hydrogen-bonding motifs, as observed in similar chromenopyridine crystals . Fluorine’s electronegativity may influence crystal packing and intermolecular interactions .

Biological Activity

Ethyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a heterocyclic compound notable for its diverse biological activities. Characterized by the molecular formula C16H12FNO4C_{16}H_{12}FNO_4 and a molecular weight of approximately 301.27 g/mol, this compound integrates both chromene and pyridine structures, which contribute to its potential pharmacological properties .

Preliminary studies indicate that this compound may interact with various biological targets, influencing pathways related to cell proliferation and apoptosis. The presence of the fluorine atom at the 7-position enhances its reactivity and solubility, which are critical for its biological interactions.

Potential Pharmacological Effects

Research suggests that compounds similar to this compound exhibit significant biological activities, including:

  • Anti-inflammatory : May inhibit pro-inflammatory cytokines.
  • Anti-tumor : Potentially affects tumor growth through modulation of signaling pathways.
  • Antimicrobial : Demonstrates activity against various microbial strains.

In Vitro Studies

In vitro assays are essential for evaluating the biological activity of this compound. Initial findings indicate that it may bind to protein targets involved in cancer and inflammation signaling pathways. Molecular docking studies can provide insights into binding affinities and mechanism of action .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct pharmacological properties:

Compound NameMolecular FormulaKey Features
Ethyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridineC16H16N2O4Contains an amino group; potential for different biological activity.
Ethyl 7-methyl-5-oxo-5H-chromeno[2,3-b]pyridineC15H14N2O4Lacks fluorine; may exhibit different reactivity patterns.
Ethyl 6-fluoro-4-hydroxychromeno[2,3-b]pyridineC15H13FNO4Hydroxy group introduces different solubility characteristics.

The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these similar compounds.

Case Study: Anti-Tumor Activity

In a recent study investigating the anti-tumor effects of various chromene derivatives, this compound was evaluated for its efficacy against human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as a therapeutic agent in oncology .

Case Study: Anti-inflammatory Properties

Another study focused on the anti-inflammatory potential of this compound demonstrated that it could significantly reduce the levels of inflammatory markers in vitro. This effect was attributed to the compound's ability to inhibit key signaling pathways involved in inflammation.

Q & A

Q. What synthetic methodologies are commonly employed to prepare ethyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate?

The synthesis typically involves multi-step condensation and cyclization reactions. For example, chromeno-pyridine derivatives are often synthesized via Knoevenagel condensation between substituted benzaldehydes and active methylene compounds, followed by cyclization under acidic or basic conditions. Fluorine and methyl substituents are introduced via pre-functionalized starting materials or post-synthetic modifications. Similar protocols for analogous compounds (e.g., thiazolo-pyrimidine derivatives) highlight the use of ethyl carboxylate groups for steric and electronic stabilization during crystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity.
  • Single-crystal X-ray diffraction (SCXRD) for unambiguous structural determination. For instance, studies on related chromeno-pyridine derivatives report orthorhombic or monoclinic crystal systems with Z' = 1 or 2, and hydrogen-bonding networks stabilizing the lattice .
  • IR spectroscopy to identify carbonyl (C=O) and ester (C-O) functional groups. SCXRD data refinement often employs SHELXL, leveraging its robust handling of disordered atoms and anisotropic displacement parameters .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed for this compound?

Disorder in flexible substituents (e.g., ethyl groups) or solvent molecules requires iterative refinement using restraints (e.g., SIMU, DELU in SHELXL) to maintain reasonable geometry. For twinned crystals, the HKLF5 format in SHELXL allows dual-domain refinement. High-resolution data (≤ 0.8 Å) improves electron density maps, while Hirshfeld surface analysis validates intermolecular interactions and resolves ambiguities in hydrogen bonding .

Q. What role do intermolecular interactions play in the crystal packing of this compound?

Graph set analysis (as per Etter’s rules) reveals that C–H···O and π–π interactions dominate packing. For example, in ethyl 5-(3-fluorophenyl)-chromeno derivatives, the fluorine atom participates in C–F···H–C contacts (2.3–2.5 Å), while the chromeno-pyridine core forms offset π-stacks (3.6–3.8 Å interplanar distances). These interactions dictate solubility and melting behavior, critical for polymorph screening .

Q. How can computational methods resolve discrepancies in experimental structural data?

Discrepancies in bond lengths or angles (e.g., C–O vs. C=O variations) are analyzed using:

  • Density Functional Theory (DFT) : Optimizes gas-phase geometry and compares with experimental SCXRD data.
  • Cremer-Pople puckering parameters : Quantifies ring puckering in chromeno-pyridine systems, distinguishing planar vs. boat conformations .
  • Hirshfeld surfaces : Maps close contacts to identify outliers in hydrogen-bonding motifs, reconciling data across studies .

Q. What strategies optimize the synthesis of enantiomerically pure derivatives of this compound?

Chiral resolution via HPLC with cellulose-based columns or asymmetric catalysis (e.g., organocatalytic Michael additions) can yield enantiopure forms. For example, fluorinated chromeno-pyridines often exhibit axial chirality; circular dichroism (CD) and anomalous dispersion in SCXRD (using Cu-Kα radiation) validate enantiomeric excess .

Methodological Notes

  • Data Contradictions : Conflicting reports on fluorine’s electronic effects (e.g., meta-directing vs. ortho-directing in cyclization) are resolved by comparing reaction conditions (solvent, temperature) and substituent positions in SCXRD-validated analogs .
  • Experimental Design : Redesign synthetic routes using steric maps (e.g., Voronoi tessellation of crystal structures) to predict regioselectivity .

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